1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone
Description
1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone (CAS: 1105229-00-2) is a heterocyclic compound featuring a piperidine core substituted with a 5-methyl-1,3,4-thiadiazole ring and a phenoxyacetyl group. Its molecular formula is C₁₇H₂₀N₃O₂S, with a molecular weight of 330.43 g/mol.
Properties
IUPAC Name |
1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-17-18-16(22-12)13-6-5-9-19(10-13)15(20)11-21-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZYZISHKLACMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Piperidine Ring Formation: The piperidine ring is usually synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the thiadiazole and piperidine rings with the phenoxyethanone moiety. This can be achieved through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenoxy and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the thiadiazole ring’s ability to interact with biological targets.
Pharmacology: The compound is investigated for its potential use in treating neurological disorders and as an anti-inflammatory agent.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Differences
- Substituent Effects: The phenoxy group in the target compound may enhance solubility compared to cyclopentyl or fluorophenyl analogs, which could improve bioavailability .
- Hybrid Systems: Thiadiazole-thiazolidinone hybrids (e.g., 3c) demonstrate higher anticancer activity, suggesting that fused heterocycles enhance bioactivity .
Research Findings and Implications
Crystallographic Insights : The chlorophenyl-thiadiazole analog (CAS: C11H9ClN2OS) was structurally resolved using SHELX software, confirming planar geometry of the thiadiazole ring, which is critical for π-π stacking in target binding .
Synthetic Feasibility : Piperidine-thiadiazole derivatives are accessible via robust acylation protocols, enabling rapid diversification for structure-activity relationship (SAR) studies .
Bioactivity Gaps : While the target compound lacks direct data, its structural similarity to active analogs (e.g., 3c, 7a-7l) warrants further investigation into anticancer, antimicrobial, or enzyme-inhibitory roles .
Biological Activity
1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a synthetic compound with potential biological activity. Its structure incorporates a thiadiazole moiety, a piperidine ring, and a phenoxyethanone group, which may confer various pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act on various receptors and enzymes involved in neurotransmission and cellular signaling pathways.
Target Receptors
Research indicates that similar compounds often target:
- Neurokinin Receptors : Involved in pain perception and inflammation.
- Dopamine Receptors : Implicated in mood regulation and psychotic disorders.
Biological Activities
The compound exhibits a range of biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in infections. |
| Neuroprotective | May protect neuronal cells from damage due to oxidative stress or neurotoxicity. |
| Antidepressant | Similar compounds have shown efficacy in models of depression, suggesting potential benefits. |
Antimicrobial Activity
A study demonstrated that derivatives of thiadiazole possess significant antimicrobial properties. The incorporation of the piperidine moiety may enhance this effect by improving membrane permeability and bioavailability .
Neuroprotective Effects
Research has shown that compounds with similar structures can protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing inflammation . The piperidine ring is thought to play a crucial role in these protective mechanisms.
Antidepressant Properties
In preclinical models, compounds related to this compound have demonstrated antidepressant-like effects. These effects are likely mediated through serotonin receptor modulation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Initial studies indicate:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
- Excretion : Renal excretion as unchanged drug and metabolites.
Toxicological assessments indicate that while the compound shows promise for therapeutic use, further studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
